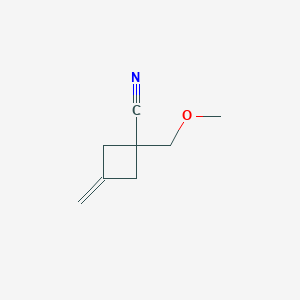
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a methoxymethyl group, a methylene group, and a cyclobutanecarbonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile typically involves the reaction of methoxymethyl chloride with a suitable cyclobutanecarbonitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclobutanecarbonitrile derivatives.
Aplicaciones Científicas De Investigación
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The methoxymethyl group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Methoxymethyl)-3-methylenecyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(Methoxymethyl)-3-methylenecyclobutanemethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
1-(Methoxymethyl)-3-methylenecyclobutanamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different functional groups. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-7-3-8(4-7,5-9)6-10-2/h1,3-4,6H2,2H3 |
Clave InChI |
CUIBGVJDFNPPCM-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CC(=C)C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














